Absence of Biological Activity: A Critical Differentiation from Vasoactive 15-Keto Isoprostanes
Unlike 8-iso-15-keto PGF2α, which acts as a partial TP receptor agonist with vasoconstrictor activity (pD2 = 5.8 on rat thoracic aorta) , 8-iso-15-keto PGF2β exhibits no reported biological activity in any published study to date [1]. This functional divergence is critical: the 15-oxo metabolite of the α‑series retains significant vasoactivity, whereas the corresponding β‑series metabolite appears biologically inert. The absence of activity in 8-iso-15-keto PGF2β is documented across multiple vendor technical inserts and primary literature searches [2].
| Evidence Dimension | Vasoconstrictor Efficacy (pD2 on Rat Thoracic Aorta) |
|---|---|
| Target Compound Data | No reported activity (0% efficacy) |
| Comparator Or Baseline | 8-iso-15-keto PGF2α: pD2 = 5.8 (partial TP agonist) |
| Quantified Difference | >10-fold reduction in activity; effectively zero |
| Conditions | Rat isolated thoracic aorta; TP receptor-mediated contraction assay |
Why This Matters
For analytical chemists developing LC‑MS/MS methods for isoprostane metabolites, using an inactive standard eliminates the risk of receptor-mediated interference in bioassays and ensures that any detected signal reflects true endogenous metabolite concentrations rather than exogenous agonist activity.
- [1] Cayman Chemical. 8-iso-15-keto Prostaglandin F2β Product Insert, Item No. 10008539. Cayman Chemical Company, 2026. View Source
- [2] Bertin Bioreagent. 8-iso-15-keto Prostaglandin F2β Product Overview. Bertin Technologies, 2024. View Source
